molecular formula C10H16BrN B1254741 1-Butyl-3-methylpyridinium Bromide CAS No. 26576-85-2

1-Butyl-3-methylpyridinium Bromide

Cat. No. B1254741
CAS RN: 26576-85-2
M. Wt: 230.14 g/mol
InChI Key: GNPWBXOERPGDFI-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 1-Butyl-3-methylpyridinium Bromide involves the reaction of 1-methylimidazole with 1-bromobutane. The enthalpy of this reaction has been determined, indicating the energy changes associated with the formation of this ionic liquid (Paulechka, Kabo, & Blokhin, 2009).

Molecular Structure Analysis

The molecular structure of 1-Butyl-3-methylpyridinium Bromide has been analyzed using various spectroscopic methods. Studies have shown that the compound exhibits rotational isomerism, which influences its molecular interactions and properties (Ozawa, Hayashi, Saha, Kobayashi, & Hamaguchi, 2003).

Chemical Reactions and Properties

1-Butyl-3-methylpyridinium Bromide serves as an efficient reagent/solvent for the bromination of anilines and phenols, demonstrating its reactivity and utility in organic synthesis (Borikar, Daniel, & Paul, 2009).

Physical Properties Analysis

The physical properties of 1-Butyl-3-methylpyridinium Bromide, including density, viscosity, and melting point, have been extensively studied. These properties are crucial for understanding its behavior in different environments and applications (Bandrés, Pera, Martín, Castro, & Lafuente, 2009).

Chemical Properties Analysis

The chemical properties of 1-Butyl-3-methylpyridinium Bromide, including its reactivity and interaction with other compounds, have been explored in various studies. For instance, its role in the synthesis of polyhydroquinoline derivatives highlights its catalytic capabilities and chemical versatility (Khaligh, 2014).

Scientific research applications

Efficient Reagent for Bromination

1-Butyl-3-methylpyridinium bromide has been identified as an efficient and regioselective reagent for the bromination of anilines and phenols. It serves as both a reagent and a solvent in these reactions, which can be carried out without organic solvents, highlighting its potential in green chemistry (Borikar, Daniel, & Paul, 2009).

Adsorption Studies on Nano-Cages

The adsorption behavior of 1-Butyl-3-methylpyridinium bromide on B12N12 nano-cages has been studied, revealing its electrostatic nature and significant impact on the dipole moment of the nano-cage. This study sheds light on the interaction between ionic liquids and nanostructures, which is crucial for developing advanced materials and nanotechnology applications (Ghasemi et al., 2019).

Biodegradation and Toxicity

Research has investigated the biodegradability and metabolite toxicity of pyridinium-based ionic liquids, including 1-butyl-3-methylpyridinium bromide. This study is important for understanding the environmental impact and designing more eco-friendly ionic liquids (Docherty et al., 2010).

Ecotoxicity on Microalgae

The ecotoxicity of 1-butyl-3-methylpyridinium bromide has been examined in microalgae, contributing to the understanding of the environmental impact of ionic liquids. Such studies are vital for assessing the potential risks associated with the use of these chemicals in various applications (Cho et al., 2008).

Thermophysical Properties

A thermophysical study of 1-butyl-2-methylpyridinium tetrafluoroborate, which is structurally similar to 1-butyl-3-methylpyridinium bromide, offers insights into the effects of cationic structure on the properties of these compounds. Understanding these properties is fundamental to the development of new solvents and applications in various fields (Bandrés et al., 2009).

Toxicological Evaluation and Bioremediation

Studies have also explored the cyto-genotoxicological impact of ionic liquids like 1-butyl-3-methylimidazolium bromide and the development of bioremediation processes for their removal. This research is pivotal for ensuring the safe use of these substances in various industrial applications (Thamke et al., 2019).

Fluorescence Quenching and Aggregation

Research on the fluorescence quenching aptitude of surfactant ionic liquids, including 1-butyl-3-methylpyridinium bromide, provides valuable information on their aggregation behavior and potential applications in analytical chemistry and materials science (Blesic et al., 2008).

properties

IUPAC Name

1-butyl-3-methylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N.BrH/c1-3-4-7-11-8-5-6-10(2)9-11;/h5-6,8-9H,3-4,7H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPWBXOERPGDFI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=CC=CC(=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3049259
Record name 1-Butyl-3-methylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-methylpyridinium Bromide

CAS RN

26576-85-2
Record name Pyridinium, 1-butyl-3-methyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butyl-3-methylpyridinium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3049259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyl-3-methylpyridinium Bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
TPT Pham, CW Cho, CO Jeon, YJ Chung… - … science & technology, 2009 - ACS Publications
… The pyridinium moiety, ie, 1-butyl-3-methylpyridinium bromide, was selected in this research since pyridinium compounds are an important class of chemicals used widely as biocides, …
Number of citations: 90 pubs.acs.org
SP Borikar, T Daniel, V Paul - Tetrahedron Letters, 2009 - Elsevier
… Addition of molecular bromine to 1-butyl-3-methylpyridinium bromide dropwise under stirring formed exothermally the red liquid 1-butyl-3-methylpyridinium tribromide that displayed a …
Number of citations: 73 www.sciencedirect.com
VP Swamy, HV Thulasiram, F Rastrelli… - Physical Chemistry …, 2018 - pubs.rsc.org
… Molecular bromine (1.043 g, 6.52 mmol) was added slowly to 1-butyl-3-methylpyridinium bromide [BMP]Br (1.0 g, 4.34 mmol) at ice-cooled temperature under stirring to give a deep red …
Number of citations: 12 pubs.rsc.org
NF Mohamed, MIA Mutalib, MAB Bustam… - … , ICPEAM 2014, 3-5 …, 2014 - researchgate.net
Ionic Liquids (ILs) are an exciting class of compounds with unique properties that make them attractive for industrial applications. Pyridinium-based ILs have been used in many …
Number of citations: 4 www.researchgate.net
KM Docherty, MV Joyce, KJ Kulacki, CF Kulpa - Green Chemistry, 2010 - pubs.rsc.org
… In this study, we investigated the biodegradability of three ILs, 1-butyl-3-methylpyridinium bromide, 1-hexyl-3-methylpyridinium bromide and 1-octyl-3-methylpyridinium bromide, by …
Number of citations: 109 pubs.rsc.org
P Calza, D Fabbri, G Noè, V Santoro… - Journal of hazardous …, 2018 - Elsevier
We studied some ionic liquids (ILs) belonging to the pyridinium class under photocatalytic treatment. In particularly, we analysed how the length of the alkyl chain, the kind of inorganic …
Number of citations: 13 www.sciencedirect.com
J Kaur - 2015 - cache.kzoo.edu
… A separation of three ionic liquids 1-butyl-3-methylpyridinium bromide ([Bmpy][Br]), N,N,N-trimethylglycinium chloride ([Mgly][Cl]) and 2-butyl-2-hydroxy-N,N,N,-trimethyl-1-aminium …
Number of citations: 0 cache.kzoo.edu
ES Sashina, DA Kashirskii, M Zaborski… - Russian journal of …, 2012 - Springer
Alkyl-3-methylpyridinium-based ionic liquids with substituents from C 2 to C 10 and anions Cl − and Br − were synthesized, and their dissolving power toward the cellulose was …
Number of citations: 33 link.springer.com
KM Docherty, SW Aiello, BK Buehler, SE Jones… - Chemosphere, 2015 - Elsevier
… We tested the biodegradability of three ionic liquids (ILs): 1-octyl-3-methylpyridinium bromide (OMP), 1-butyl-3-methylpyridinium bromide (BMP) and 1-butyl-3-methylimidazolium …
Number of citations: 41 www.sciencedirect.com
ES Sashina, DA Kashirskii, TV Artamonova… - Fibre Chemistry, 2015 - Springer
… Spectra of 1-butyl-3-methylpyridinium bromide and chloride were compared in order to analyze the effect of the anion on the cation—anion interaction. Figure 1a shows a diagram of the …
Number of citations: 4 link.springer.com

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